molecular formula C14H18FN3O B12899712 5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-08-1

5-(4-(4-Fluorophenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12899712
CAS No.: 91703-08-1
M. Wt: 263.31 g/mol
InChI Key: DOFMHBLQPXXPJU-UHFFFAOYSA-N
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Description

5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidine ring substituted with a 4-(4-fluorophenyl)piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Fluorophenyl)piperazin-1-yl)phenylpyridin-2-one
  • 5-(4-(4-Fluorophenyl)piperazin-1-yl)pyridin-2-amine
  • 4-(4-Fluorophenyl)piperazin-1-yl)phenylpyridin-2-one

Uniqueness

5-(4-(4-Fluorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidine and piperazine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

91703-08-1

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18FN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19)

InChI Key

DOFMHBLQPXXPJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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